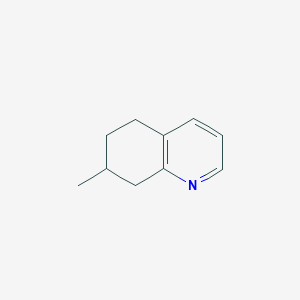

(R)-7-methyl-5,6,7,8-tetrahydroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-7-Methyl-5,6,7,8-tetrahydroquinoline is a chiral tetrahydroquinoline derivative with a methyl substituent at the 7-position of the partially saturated bicyclic scaffold. Tetrahydroquinolines are privileged structures in medicinal chemistry, serving as cores for pharmaceuticals, agrochemicals, and catalysts . Their biological relevance stems from structural mimicry of natural alkaloids and tunable electronic properties via substituent modification. This article compares the synthesis, stereochemical effects, and biological activities of this compound with structurally related analogs, emphasizing substituent position, stereochemistry, and functional group variations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-7-methyl-5,6,7,8-tetrahydroquinoline typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of 7-methylquinoline using a chiral catalyst to ensure the ®-configuration. The reaction is usually carried out under mild conditions with hydrogen gas and a suitable solvent like ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of ®-7-methyl-5,6,7,8-tetrahydroquinoline can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of recyclable chiral catalysts and green solvents is also emphasized to make the process more sustainable.

Types of Reactions:

Oxidation: ®-7-methyl-5,6,7,8-tetrahydroquinoline can undergo oxidation reactions to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Further reduction of the compound can lead to fully saturated derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

Substitution: The methyl group at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like alkyl halides and acyl chlorides are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: 7-methylquinoline.

Reduction: 7-methyl-1,2,3,4-tetrahydroquinoline.

Substitution: 7-alkyl or 7-acyl derivatives of tetrahydroquinoline.

Applications De Recherche Scientifique

Anticancer Activity

Research has shown that (R)-7-methyl-5,6,7,8-tetrahydroquinoline and its derivatives exhibit significant antiproliferative effects against various cancer cell lines. Key findings include:

- Cell Lines Tested : The compound has been tested against human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H) cells.

- Mechanism of Action : It induces mitochondrial membrane depolarization and increases reactive oxygen species (ROS) production in cancer cells, leading to cell cycle arrest and apoptosis .

Chiral Ligands in Asymmetric Catalysis

This compound serves as an effective chiral ligand in asymmetric catalysis. Its ability to form stable complexes with transition metals enhances catalytic reactivity in organic transformations. This application is crucial in synthesizing enantiomerically pure compounds for pharmaceuticals .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5,6,7,8-Tetrahydroquinoline | Unsubstituted at position 7 | Lacks chirality; limited biological activity |

| 2-Methyl-5,6,7,8-tetrahydroquinoline | Methyl group at position 2 | Different stereochemical properties affecting reactivity |

| 8-Amino-5,6,7,8-tetrahydroquinoline | Amino group at position 8 | Exhibits distinct biological activities as ligands |

| 3-Methyl-5,6,7,8-tetrahydroquinoline | Methyl group at position 3 | Similar but less studied for biological applications |

The unique chiral configuration of this compound enhances its potential in pharmaceutical applications compared to its non-chiral or differently substituted analogs.

Case Study 1: Antiproliferative Effects

A study investigated the antiproliferative activity of this compound derivatives on various cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation through mechanisms involving ROS generation and mitochondrial dysfunction. This highlights the compound's potential as a lead structure for developing new anticancer agents .

Case Study 2: Catalytic Applications

Another research focused on the use of this compound as a chiral ligand in metal-catalyzed reactions. The study demonstrated that the compound could enhance reaction rates and selectivity in asymmetric synthesis processes. This application underscores its importance in producing enantiomerically pure compounds essential for drug development .

Mécanisme D'action

The mechanism of action of ®-7-methyl-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets. In biological systems, it can bind to receptors and enzymes, modulating their activity. The pathways involved include signal transduction and metabolic processes, where the compound acts as an agonist or antagonist, depending on the target.

Comparaison Avec Des Composés Similaires

Structural Confirmation

- NMR Spectroscopy : Distinct chemical shifts for the 7-methyl group (δ 1.50–2.03 ppm in $^1$H-NMR) and bicyclic protons .

- Chromatography : HPLC retention times (e.g., 12.3 min for (R)-isomer) confirm purity and enantiomeric separation .

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Position 7 vs. 8 : Methyl groups at the 7-position ((R)-7-methyl-THQ) enhance stereochemical stability in catalysis, while 8-substituents (e.g., 8-NH₂ in 2-methyl-THQ) improve cytotoxicity via mitochondrial depolarization .

- Methoxy vs. Methyl : 6,7-Dimethoxy-THQ exhibits hepatoprotection by modulating serum metabolites (e.g., reducing lactate by 40%), whereas methyl groups favor lipophilicity and blood-brain barrier penetration .

Stereochemical Effects

Enantiomers of tetrahydroquinolines exhibit divergent biological activities:

- (R)-7-Methyl-THQ : Higher catalytic efficiency in asymmetric transfer hydrogenation (88% yield for (R)-enantiomer vs. 86% for (S)) .

- (R)-5a (8-NH₂-2-methyl-THQ) : 3-fold greater antiproliferative activity against ovarian cancer (A2780 cells, IC₅₀ = 1.8 μM) compared to the (S)-enantiomer .

- Chiral P-Ligands : (R)-8-(Diphenylphosphanyl)-THQ derivatives achieve >99% e.e. in iridium-catalyzed hydrogenation, critical for synthesizing alkaloid precursors .

Table 2: Activity Comparison of Selected Derivatives

- Antiproliferative Mechanisms : (R)-5a induces ROS production and mitochondrial membrane depolarization, while 8-thiocarboxamides inhibit HMG-CoA reductase .

- Catalytic Applications : (R)-7-methyl-THQ derivatives serve as ligands in iridium catalysts for asymmetric hydrogenation, achieving >99% substrate conversion .

Activité Biologique

(R)-7-methyl-5,6,7,8-tetrahydroquinoline is a chiral compound that has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the biological properties of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the tetrahydroquinoline family of compounds, characterized by a bicyclic structure that includes a saturated quinoline moiety. The presence of a methyl group at the 7-position contributes to its unique biological activity.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. In a comparative study involving several derivatives of tetrahydroquinoline, it was found that the compound (R)-5a (a derivative closely related to this compound) displayed potent cytotoxic effects with IC50 values as low as 0.6 µM against colorectal adenocarcinoma (HCT-116) and ovarian carcinoma (A2780) cells .

Table 1: IC50 Values of (R)-5a Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 (Colorectal) | 0.6 |

| A2780 (Ovarian) | 0.8 |

| HeLa (Cervical) | 1.2 |

| MSTO-211H (Mesothelioma) | 1.5 |

The mechanisms underlying the antiproliferative effects of this compound involve the induction of oxidative stress and mitochondrial dysfunction:

- Reactive Oxygen Species (ROS) Production : The compound significantly increases ROS levels in treated cells. For instance, in A2780 cells treated with (R)-5a at concentrations of 25 µM and 50 µM, ROS production was found to be over four times higher than in untreated controls .

- Mitochondrial Membrane Depolarization : Treatment with (R)-5a leads to mitochondrial depolarization, which is indicative of mitochondrial dysfunction—a critical event in triggering apoptosis in cancer cells .

- Cell Cycle Arrest : The compound has been shown to affect cell cycle phases in various cancer cell lines, leading to increased apoptosis rates .

Study on Colorectal Cancer

A recent study focused on the effects of a series of tetrahydroquinoline derivatives on colorectal cancer cells. Among these compounds, one derivative demonstrated significant inhibition of colony formation and cell migration in HCT-116 cells. This effect was attributed to the disruption of cellular redox balance and activation of autophagy pathways via PI3K/AKT/mTOR signaling .

Synthesis and Evaluation

The synthesis of chiral tetrahydroquinoline derivatives has been explored extensively. In one study, several derivatives were synthesized and evaluated for their biological activity. The results indicated that modifications at specific positions on the tetrahydroquinoline scaffold could enhance antiproliferative activity and selectivity towards cancer cells .

Table 2: Summary of Biological Evaluations

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| (R)-5a | A2780 | 0.8 | ROS production & mitochondrial depolarization |

| Derivative X | HCT-116 | 0.4 | Induction of autophagy |

| Derivative Y | HeLa | 1.1 | Cell cycle arrest |

Q & A

Basic Research Questions

Q. What synthetic routes are available for (R)-7-methyl-5,6,7,8-tetrahydroquinoline, and how is stereochemical purity ensured?

- Methodology : The compound can be synthesized via catalytic hydrogenation of substituted quinolines. For example, enantioselective synthesis often employs chiral catalysts or enzymatic resolution. Evidence from hydrogenation studies (e.g., quinoline derivatives reduced to tetrahydroquinolines under H₂ with transition metal catalysts) supports this approach . Stereochemical control is verified using chiral HPLC or polarimetry, and intermediates like 8-amino derivatives (synthesized via oxidation with oxone/TlOAc/PhI systems) are critical for resolving enantiomers .

Q. Which spectroscopic and crystallographic techniques are used to confirm the structure of this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the methyl group at C7 shows distinct splitting in ¹H NMR due to stereochemistry .

- X-ray crystallography : Single-crystal studies (e.g., P2₁/c space group) reveal bond distances (C–C avg. 1.508 Å) and hydrogen-bonding networks (O–H⋯O interactions stabilize crystal packing) .

- IR/VCD : Confirms functional groups (e.g., N-oxide stretching at ~1260 cm⁻¹) and chiral centers via vibrational circular dichroism .

Q. What are the primary applications of this compound in basic research?

- Methodology :

- Ligand design : Acts as a chiral scaffold for transition-metal complexes (e.g., Ru or Ir catalysts in ring-opening polymerization) .

- Pharmacological intermediates : Used in synthesizing C5a receptor antagonists by varying substituents on the tetrahydroquinoline core to optimize binding affinity (IC₅₀ < 10 nM) .

Advanced Research Questions

Q. How do reaction conditions influence the hydrogenation pathway of quinoline derivatives to this compound?

- Methodology : Kinetic studies using batch reactors show that H₂ pressure (10–50 bar) and temperature (80–120°C) determine product distribution. For example, 5,6,7,8-tetrahydroquinoline forms as an intermediate in hydrodenitrogenation (HDN) before further hydrogenation to decahydroquinoline . Competing pathways (e.g., cis/trans isomerism) are monitored via GC-MS and in situ FTIR .

Q. What challenges arise in stereochemical characterization of this compound derivatives, and how are they resolved?

- Methodology : Asymmetric synthesis often yields racemic mixtures. Solutions include:

- Chiral derivatization : Converting amines to diastereomeric salts (e.g., using tartaric acid) for separation .

- Dynamic NMR : Detects hindered rotation in N-oxide derivatives (e.g., ΔG‡ > 80 kJ/mol for ring puckering) .

Q. How are structure-activity relationships (SAR) optimized for this compound-based C5a receptor antagonists?

- Methodology :

- Substituent variation : Introducing 2-aryl or 5-amino groups enhances receptor binding (Ki < 1 nM). SAR is assessed via radioligand displacement assays .

- Pharmacokinetic profiling : Microsomal stability (e.g., t₁/₂ > 60 min in human liver microsomes) guides lead optimization .

Q. What role does this compound play in catalytic systems, and how is its efficacy measured?

- Methodology :

- Ring-opening polymerization (ROP) : Ligands like L1 (diphenylphosphinoethyl arm) coordinate to Ru centers, enabling ε-caprolactone polymerization (Đ = 1.2). Activity is quantified via SEC and MALDI-TOF .

- Oxidation catalysis : N-Oxide derivatives (synthesized via oxone/TlOAc/PhI) serve as intermediates in Boekelheide rearrangements, monitored by ³¹P NMR .

Q. How are intermediates like 5,6,7,8-tetrahydroquinoline-N-oxide characterized in synthetic workflows?

- Methodology :

- Crystallography : Asymmetric units (two N-oxide molecules + H₂O) are resolved via SHELX refinement (R-factor < 0.051) .

- Thermal analysis : TGA/DSC reveals decomposition profiles (e.g., melting endotherms at 165–170°C) .

Propriétés

Numéro CAS |

121283-06-5 |

|---|---|

Formule moléculaire |

C10H13N |

Poids moléculaire |

147.22 g/mol |

Nom IUPAC |

7-methyl-5,6,7,8-tetrahydroquinoline |

InChI |

InChI=1S/C10H13N/c1-8-4-5-9-3-2-6-11-10(9)7-8/h2-3,6,8H,4-5,7H2,1H3 |

Clé InChI |

QXBSOZVQPKHCHD-UHFFFAOYSA-N |

SMILES |

CC1CCC2=C(C1)N=CC=C2 |

SMILES isomérique |

C[C@@H]1CCC2=C(C1)N=CC=C2 |

SMILES canonique |

CC1CCC2=C(C1)N=CC=C2 |

Synonymes |

Quinoline, 5,6,7,8-tetrahydro-7-methyl-, (R)- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.